molecular formula C18H16BrClN4O B2875697 4-[[4-(5-Bromo-2-chloropyridine-3-carbonyl)piperazin-1-yl]methyl]benzonitrile CAS No. 1241586-29-7

4-[[4-(5-Bromo-2-chloropyridine-3-carbonyl)piperazin-1-yl]methyl]benzonitrile

Cat. No. B2875697
M. Wt: 419.71
InChI Key: ZEINJKBCMXUOET-UHFFFAOYSA-N
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Description

The compound “4-[[4-(5-Bromo-2-chloropyridine-3-carbonyl)piperazin-1-yl]methyl]benzonitrile” is a complex organic molecule. It contains a pyridine ring which is a basic aromatic heterocyclic compound similar to benzene and pyrimidine, with one methine group (=CH-) replaced by a nitrogen atom. The pyridine ring is substituted with bromine and chlorine atoms at the 5th and 2nd positions respectively. This pyridine ring is further connected to a piperazine ring via a carbonyl group. Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Finally, the piperazine ring is connected to a benzonitrile group. Benzonitrile is the simplest aromatic nitrile. It is produced by the ammoxidation of toluene or benzyl chloride or by the saponification of phenylcyanamide .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each requiring specific reagents and conditions. The exact synthesis would depend on the starting materials available and the desired route of synthesis. It might involve reactions like nucleophilic substitution, amide coupling, and nitrile formation .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of the pyridine and piperazine rings would likely result in a rigid, planar structure. The electronegative nitrogen, bromine, and chlorine atoms would create regions of high electron density, making these areas potentially reactive .


Chemical Reactions Analysis

The compound contains several functional groups that could undergo various chemical reactions. For example, the bromine and chlorine atoms could be replaced in a nucleophilic substitution reaction. The carbonyl group could undergo reactions typical of amides, such as hydrolysis. The nitrile group could be hydrolyzed to a carboxylic acid or reduced to an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, it’s likely to be a solid at room temperature given its molecular weight. Its solubility would depend on the solvent used. It’s likely to be soluble in organic solvents due to the presence of multiple aromatic rings .

Scientific Research Applications

Synthesis and Biological Activities

  • Antiviral and Antimicrobial Activities : A study synthesized new derivatives involving piperazine and evaluated them for their antimicrobial and antiviral activities. Certain derivatives showed promising results against specific strains of viruses and bacteria, indicating the potential of piperazine derivatives, including compounds like 4-[[4-(5-Bromo-2-chloropyridine-3-carbonyl)piperazin-1-yl]methyl]benzonitrile, in the development of new antimicrobial and antiviral agents (Reddy et al., 2013).

  • Inhibition of Protein Transferase : Research into the inhibition of farnesyl protein transferase, which is crucial for the post-translational modification of various proteins involved in cell signaling, has identified derivatives of piperazine as potential inhibitors. This application is relevant in the context of cancer research and therapy, as inhibiting protein transferase can disrupt cancer cell proliferation (Mallams et al., 1998).

  • Anticancer Evaluation : Another study focused on the synthesis of new 2-chloro-3-hetarylquinolines, evaluating their antibacterial and anticancer activities. The findings suggest that certain compounds within this chemical class, including those related to the piperazine derivative , exhibit potent anticancer activity against various tumor cell lines, demonstrating their potential in cancer treatment (Bondock & Gieman, 2015).

Coordination Chemistry and Material Science

  • Coordination Chemistry : Research on the auxiliary part of ligand-mediated unique coordination chemistry of copper (II) has explored the synthesis and structural analysis of complexes involving piperazine derivatives. These studies provide insights into the impact of substituents on the coordination behavior and magnetic properties of metal complexes, with potential applications in material science and catalysis (Majumder et al., 2016).

Future Directions

The potential applications and future directions for this compound would depend on its properties and the context in which it’s being used. For example, if it has biological activity, it could be further developed as a pharmaceutical drug .

properties

IUPAC Name

4-[[4-(5-bromo-2-chloropyridine-3-carbonyl)piperazin-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrClN4O/c19-15-9-16(17(20)22-11-15)18(25)24-7-5-23(6-8-24)12-14-3-1-13(10-21)2-4-14/h1-4,9,11H,5-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEINJKBCMXUOET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)C#N)C(=O)C3=C(N=CC(=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[4-(5-Bromo-2-chloropyridine-3-carbonyl)piperazin-1-yl]methyl]benzonitrile

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